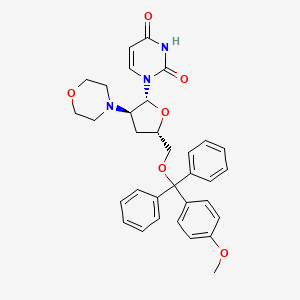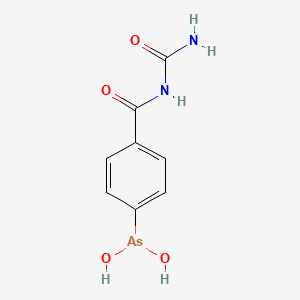
p-(Ureidocarbonyl)benzenearsonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Ureidocarbonyl)benzenearsonous acid: is an organic compound that contains both ureido and arsonous acid functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(Ureidocarbonyl)benzenearsonous acid typically involves the reaction of p-aminobenzoic acid with arsonous acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity. The industrial process also emphasizes safety measures to handle the toxic nature of arsonous acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions: p-(Ureidocarbonyl)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonous acid group to arsonic acid.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Substituted ureido derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-(Ureidocarbonyl)benzenearsonous acid is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of arsonous acid groups can inhibit the growth of certain bacteria and fungi.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases caused by microbial infections. Its ability to interfere with microbial metabolism makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of p-(Ureidocarbonyl)benzenearsonous acid involves its interaction with cellular components. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular metabolism and can result in the death of microbial cells. The ureido group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
p-Aminobenzoic acid: A precursor in the synthesis of p-(Ureidocarbonyl)benzenearsonous acid.
p-Arsonic acid: Shares the arsonous acid functional group.
p-Ureidobenzoic acid: Contains the ureido group but lacks the arsonous acid group.
Uniqueness: this compound is unique due to the presence of both ureido and arsonous acid functional groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The dual functionality allows for a broader range of applications and interactions with biological targets.
Propiedades
Número CAS |
5425-11-6 |
|---|---|
Fórmula molecular |
C8H9AsN2O4 |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
[4-(carbamoylcarbamoyl)phenyl]arsonous acid |
InChI |
InChI=1S/C8H9AsN2O4/c10-8(13)11-7(12)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H3,10,11,12,13) |
Clave InChI |
BUWHWQJQXPJVJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=O)N)[As](O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


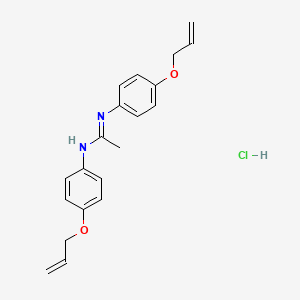
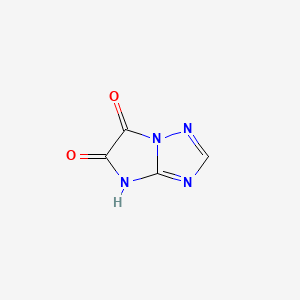
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
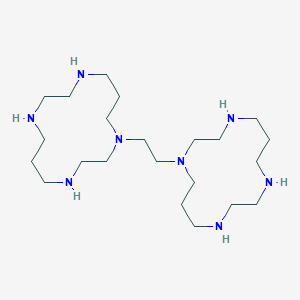
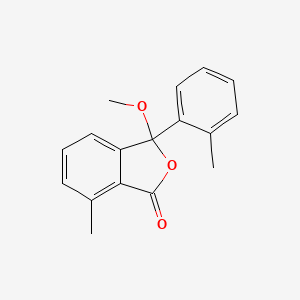
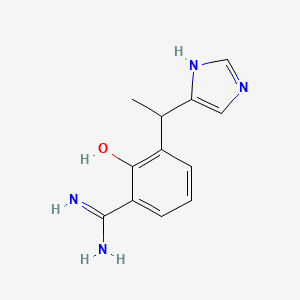
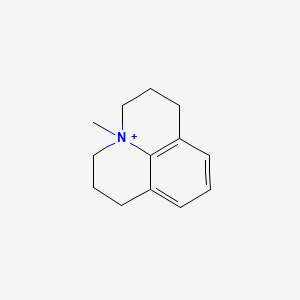
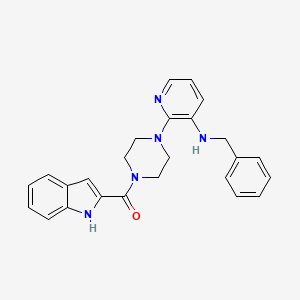
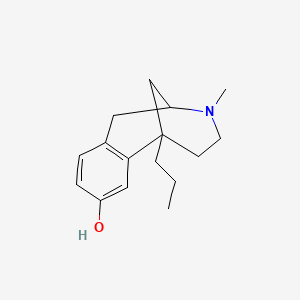
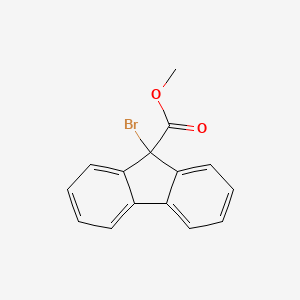
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)


